molecular formula C10H10O4 B1461969 Ferulic Acid CAS No. 171876-65-6

Ferulic Acid

Cat. No.: B1461969
CAS No.: 171876-65-6
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-HWKANZROSA-N
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Description

Piperazine Ferulate (CAS 171876-65-6) is a chemical compound synthesized from ferulic acid and piperazine, which is of significant interest in biomedical research, particularly in the study of kidney diseases . Its primary research applications focus on investigating therapeutic mechanisms in chronic kidney conditions, especially Diabetic Nephropathy (DN). Studies have demonstrated that Piperazine Ferulate exhibits renoprotective effects in experimental models of DN, significantly improving parameters of renal function such as reduced levels of 24-h albuminuria, blood urea nitrogen (BUN), and creatinine . The compound's research value is linked to its multifaceted mechanism of action. One key mechanism involves the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, which helps mitigate oxidative stress and improve glomerular basement membrane thickness . More recent research indicates that Piperazine Ferulate also suppresses the AGE/RAGE-mediated inflammatory signaling pathway, thereby inhibiting the downstream NF-κB/NLRP3 axis, reducing inflammatory response, and protecting against podocyte injury . Furthermore, its antioxidant properties, which contribute to minimizing oxidative stress, are also a subject of scientific inquiry . Piperazine Ferulate is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this product with appropriate safety precautions, as it may cause an allergic skin reaction .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
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InChI Key

KSEBMYQBYZTDHS-HWKANZROSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O
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Molecular Formula

C10H10O4
Record name ferulic acid
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Related CAS

24276-84-4 (mono-hydrochloride salt)
Record name Ferulic acid
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DSSTOX Substance ID

DTXSID70892035
Record name (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid
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Molecular Weight

194.18 g/mol
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Physical Description

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid
Record name Ferulic acid
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Vapor Pressure

0.00000269 [mmHg]
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CAS No.

537-98-4, 1135-24-6, 97274-61-8
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Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer
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Record name 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
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Melting Point

168 - 171 °C
Record name Ferulic acid
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Synthesis and Structural Modification of Piperazine Ferulate

Synthetic Routes and Methodologies for Piperazine (B1678402) Ferulate Production

The production of piperazine ferulate is a straightforward acid-base reaction that utilizes ferulic acid and piperazine, typically in its hydrated form, as the primary reactants. frontiersin.orgresearchgate.netmicrochem.fr

This compound, chemically known as (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, is a phenolic compound ubiquitously found in plant cell walls. google.com Its structure contains a carboxylic acid group (-COOH), which is essential for the synthesis of piperazine ferulate. This acidic functional group readily reacts with a base to form a salt. microchem.frgoogle.com The synthesis process involves the reaction between the carboxylic acid of this compound and the amine groups of piperazine. frontiersin.orgmicrochem.fr this compound itself can be prepared through various methods, including extraction from natural sources, alkaline hydrolysis of plant materials, or chemical synthesis, for instance, from vanillin. google.com

Piperazine is a cyclic organic compound containing a six-membered ring with two opposing nitrogen atoms. In the synthesis of piperazine ferulate, piperazine hexahydrate is commonly used. frontiersin.orgresearchgate.net Piperazine acts as a base, with its two nitrogen atoms capable of accepting protons from two molecules of this compound. This results in the formation of the piperazine ferulate salt. frontiersin.orgmicrochem.fr The use of piperazine hexahydrate is a practical choice for the reaction, which can be carried out in a suitable solvent like ethanol. The process typically involves dissolving both reactants, allowing them to react in a crystallizing tank, followed by cooling, centrifugation, and drying to obtain the final product. scispace.com

This compound as a Precursor in Piperazine Ferulate Synthesis

Derivatization and Analog Development of Piperazine Ferulate

The core structure of piperazine ferulate serves as a scaffold for developing a wide range of derivatives with potential therapeutic applications. The piperazine ring, in particular, is a versatile building block in medicinal chemistry, known for its presence in numerous approved drugs. nih.govtubitak.gov.trtandfonline.com Modifications to either the this compound or the piperazine moiety have led to the creation of novel compounds explored in neurological, antiviral, and anticancer research. researchgate.netnih.gov

Researchers have designed and synthesized numerous this compound-piperazine derivatives as potential multi-target agents for neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.govmdpi.com These efforts focus on creating compounds that can address multiple pathological factors of the disease, such as low acetylcholine (B1216132) levels, oxidative stress, and the aggregation of amyloid-beta (Aβ) plaques. nih.govmdpi.com

For instance, one study developed a series of this compound-piperazine derivatives, with compound 13a emerging as a lead candidate. nih.gov This derivative exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of acetylcholine. nih.gov Furthermore, it showed significant antioxidant properties, the ability to chelate iron, and could inhibit the aggregation of Aβ1-42. nih.gov Another study identified a this compound-piperazine derivative, compound 18 , which also inhibited cholinesterases and Aβ1–42 aggregation, alongside possessing antioxidant and metal-chelating properties. mdpi.com These findings highlight the potential of these hybrid molecules as promising candidates for Alzheimer's disease management. nih.govnih.gov

Table 1: Selected this compound-Piperazine Derivatives in Neurological Research

CompoundTarget/ActivityKey FindingsReference
13a AChE, BChE, Antioxidant, Iron Chelation, Aβ AggregationIC₅₀ (AChE) = 0.59 µM; IC₅₀ (BChE) = 5.02 µM. Effectively inhibited self- and metal-induced Aβ₁₋₄₂ aggregation. nih.gov nih.gov
18 AChE, BChE, Aβ Aggregation, Antioxidant, Metal ChelationIC₅₀ (AChE) = 0.59 µM; IC₅₀ (BChE) = 5.02 µM. Inhibited Aβ₁₋₄₂ aggregation. mdpi.com mdpi.com
7a AChE, BChEModerate AChE inhibition (IC₅₀ = 18.02 µM) and weak BChE activity. acs.org acs.org

The piperazine scaffold is a privileged structure in the development of antiviral agents and is found in several FDA-approved drugs. arabjchem.org Its flexible binding features allow it to interact with various biological targets in viruses. arabjchem.orgnih.gov Research has explored piperazine derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Chikungunya virus (CHIKV). arabjchem.orgnih.govgoogle.com

For example, indoleoxoacetyl piperazine derivatives have been developed and shown to possess unique antiviral activity against HIV. google.com In another study, a piperazine-containing derivative of 2-aminobenzimidazole (B67599) was identified as an inhibitor of HCV infection with an IC₅₀ of 1.39 µM. arabjchem.org Molecular docking studies have also shown that piperazine can bind with high affinity to the hydrophobic pocket of the Chikungunya virus capsid protein, suggesting it as a lead scaffold for designing new alphaviral inhibitors. nih.gov A series of novel this compound derivatives incorporating a piperazine moiety were synthesized and screened for their antiviral activities, identifying them as potential lead structures for new antiviral agents. researchgate.net

The piperazine ring is a common structural motif in many anticancer agents, including several FDA-approved drugs like Imatinib. tubitak.gov.trunimi.itucf.edu This has spurred extensive research into novel piperazine derivatives as potential cancer therapies. nih.govtubitak.gov.tr These compounds can exert their anticancer effects through various mechanisms, such as inhibiting the cell cycle, interacting with DNA, or inhibiting specific proteins crucial for cancer cell survival and proliferation. nih.govucf.edu

Hybrid compounds combining this compound with a piperazine-containing structure have shown promise. One such hybrid, compound 9j , which links tetrahydro-β-carboline and this compound via an N-methylpiperazine ring, demonstrated potent cytotoxicity against several human cancer cell lines, with IC₅₀ values ranging from 5.93 to 9.14 µM. jst.go.jp This compound was found to be more potent than the standard chemotherapy drug 5-fluorouracil (B62378) and could selectively induce apoptosis in tumor cells. jst.go.jp Other research has focused on piperazine-based compounds that inhibit proteins like far upstream binding protein 1 (FUBP1), which is overexpressed in pancreatic cancer. ucf.edu A wide array of piperazine derivatives, including those with thiouracil amide or quinoline-isatin moieties, have been synthesized and shown cytotoxic activity against breast cancer cell lines like MCF7. unimi.it

Table 2: Selected Piperazine Derivatives in Anticancer Research

Derivative Class / CompoundCancer Cell Line(s)Reported IC₅₀ ValuesMechanism/TargetReference
Compound 9j (Tetrahydro-β-carboline/Ferulic acid hybrid)Various human cancer cells5.93–9.14 µMApoptosis induction jst.go.jp
4-Piperazinyl-quinoline-isatin derivatives MDA-MB468, MCF710.34–66.78 µMCytotoxicity unimi.it
Thiouracil amide-piperazine derivatives MCF718.23 to >100 µMCytotoxicity unimi.it
Piperazine-based FUBP1 inhibitors Pancreatic cancer cellsNot specifiedFUBP1 inhibition ucf.edu

Pharmacological Mechanisms of Action of Piperazine Ferulate

Molecular Targets and Signaling Pathways

Modulation of Inflammatory Pathways

Piperazine (B1678402) ferulate exerts significant anti-inflammatory effects by targeting several critical points within the inflammatory cascade. Its mechanisms include the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), the suppression of the NLRP3 inflammasome, and the subsequent reduction of pro-inflammatory cytokine production. patsnap.compatsnap.com

Piperazine ferulate has been shown to inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of numerous genes involved in inflammation. patsnap.comresearchgate.netresearchgate.net In cellular and animal models, piperazine ferulate can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov This action prevents the translocation of the active p65 subunit of NF-κB into the nucleus. nih.gov By inhibiting the phosphorylation of key upstream kinases like IKKα and IKKβ, piperazine ferulate effectively blocks the entire NF-κB signaling cascade. researchgate.netnih.gov This inhibition has been observed in various contexts, including diabetic nephropathy and high-glucose-induced cell injury. nih.govnih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation of potent pro-inflammatory cytokines. nih.gov Piperazine ferulate has been found to suppress the activation of the NLRP3 inflammasome. patsnap.comresearchgate.netnih.gov Research indicates that by inhibiting the NF-κB pathway, piperazine ferulate consequently downregulates the expression of NLRP3 itself. researchgate.netnih.gov This leads to a decrease in the activation of caspase-1 and the subsequent cleavage and maturation of pro-inflammatory cytokines. researchgate.net This mechanism has been implicated in the protective effects of piperazine ferulate in conditions such as cardiac ischemia-reperfusion injury and acute kidney injury. nih.govresearchgate.net

Table 1: Effect of Piperazine Ferulate on Pro-inflammatory Cytokines

CytokineEffect of Piperazine FerulateResearch Context
TNF-α Decreased expression and serum levels. patsnap.comnih.govDiabetic Nephropathy, High-Glucose-Induced Mesangial Cell Injury. nih.govnih.gov
IL-1β Reduced production and maturation. patsnap.comnih.govDiabetic Nephropathy, Cardiac Ischemia-Reperfusion Injury. nih.govresearchgate.net
IL-6 Lowered serum levels. patsnap.comnih.govDiabetic Nephropathy. nih.gov
IL-18 Decreased serum levels. nih.govDiabetic Nephropathy. nih.gov
Suppression of NLRP3 Inflammasome Activation

Antioxidant Mechanisms

In addition to its anti-inflammatory actions, piperazine ferulate exhibits potent antioxidant properties, which are largely attributed to the ferulic acid component of the molecule. patsnap.com

This compound, and by extension piperazine ferulate, is an effective scavenger of free radicals. patsnap.com The phenolic nucleus and the extended side chain of this compound allow it to readily form a resonance-stabilized phenoxy radical, which effectively terminates radical chain reactions. nih.gov This antioxidant capacity helps to mitigate oxidative stress, a key factor in the progression of numerous diseases. patsnap.compatsnap.com By neutralizing unstable free radicals, piperazine ferulate helps protect cells from oxidative damage. patsnap.com

Upregulation of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, GSH-Px)

Piperazine ferulate has been shown to bolster the body's endogenous antioxidant defenses by upregulating key enzymes responsible for neutralizing harmful reactive oxygen species (ROS). patsnap.compatsnap.com Studies have demonstrated that piperazine ferulate can increase the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). patsnap.comnih.gov

In a study on diabetic nephropathy in mice, administration of piperazine ferulate led to a significant increase in the activities of SOD, CAT, and GSH-Px in kidney tissues. nih.gov This enzymatic upregulation helps to counteract the increased oxidative stress associated with the disease. nih.gov The mechanism involves this compound, a component of piperazine ferulate, which scavenges free radicals and promotes the expression of these antioxidant enzymes. patsnap.com By enhancing the activity of this enzymatic antioxidant system, piperazine ferulate helps protect cells from oxidative damage. patsnap.compatsnap.com

Table 1: Effect of Piperazine Ferulate on Antioxidant Enzyme Activity

Enzyme Effect of Piperazine Ferulate Research Findings
Superoxide Dismutase (SOD) Increased activity Studies show piperazine ferulate upregulates SOD expression, a key enzyme in converting superoxide radicals to hydrogen peroxide. patsnap.comnih.gov
Catalase (CAT) Increased activity Piperazine ferulate enhances the activity of catalase, which is responsible for the decomposition of hydrogen peroxide into water and oxygen. patsnap.comnih.gov
Glutathione Peroxidase (GSH-Px) Increased activity Administration of piperazine ferulate has been observed to increase GSH-Px activity, an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. nih.gov
Mitigation of Oxidative Stress

Piperazine ferulate plays a significant role in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. patsnap.compatsnap.com This compound effectively reduces oxidative damage, thereby supporting cellular health and integrity. patsnap.com

The this compound component of piperazine ferulate is a potent antioxidant that directly scavenges free radicals. patsnap.com Furthermore, the compound's ability to enhance the activity of antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase contributes to its stress-mitigating effects. patsnap.comnih.gov In a study involving diabetic mice, piperazine ferulate treatment was found to alleviate oxidative stress. nih.govnih.gov This was evidenced by a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a restoration of the activities of key antioxidant enzymes. nih.gov By combating oxidative stress, piperazine ferulate helps to prevent the cellular damage implicated in a variety of chronic diseases. patsnap.com

Neuroprotective Mechanisms

Piperazine ferulate exhibits neuroprotective effects through various mechanisms, primarily by modulating neurotransmitter systems and suppressing neuronal cell death. patsnap.com These actions help to maintain neuronal health and function.

Modulation of Neurotransmitter Systems (GABA, Glutamate)

Piperazine ferulate has been found to modulate the balance between inhibitory and excitatory neurotransmission in the central nervous system, particularly involving gamma-aminobutyric acid (GABA) and glutamate (B1630785). patsnap.com The piperazine component acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA. patsnap.com This action can reduce neuronal excitability. patsnap.com

Simultaneously, the this compound portion of the molecule can inhibit the excessive release of excitatory neurotransmitters like glutamate. patsnap.com The interplay between enhancing GABAergic inhibition and tempering glutamatergic excitation contributes significantly to the neuroprotective profile of piperazine ferulate. patsnap.com This modulation is crucial for managing conditions associated with neuronal hyperexcitability. patsnap.com

Suppression of Apoptosis in Neuronal Cells

Research indicates that piperazine ferulate can suppress apoptosis, or programmed cell death, in neuronal cells. nih.gov In a study on high-glucose-induced mesangial cell injury, which has parallels to neuronal damage in diabetic complications, piperazine ferulate was shown to inhibit apoptosis. nih.gov It achieved this by reducing the release of lactate (B86563) dehydrogenase and inhibiting the activation of inflammatory signaling pathways that can lead to cell death. nih.gov

Furthermore, in vivo experiments have demonstrated that piperazine ferulate treatment can cause a notable decrease in glomerular cell apoptosis, suggesting a similar protective effect on other cell types, including neurons. nih.gov By preventing premature cell death, piperazine ferulate helps to preserve neuronal populations and maintain the integrity of neural circuits.

Cardiovascular Mechanisms

Piperazine ferulate demonstrates beneficial effects on the cardiovascular system, primarily through its vasodilatory actions and its role in nitric oxide production. patsnap.com These mechanisms contribute to improved blood flow and vascular health.

Vasodilatory Effects and Nitric Oxide Production

Piperazine ferulate has been shown to exert vasodilatory effects, which can help in reducing blood pressure. patsnap.com This effect is partly attributed to the action of this compound in promoting the production of nitric oxide (NO), a potent vasodilator. patsnap.com Nitric oxide is synthesized by endothelial nitric oxide synthase (eNOS), and studies have shown that piperazine ferulate can upregulate the expression and activity of eNOS. nih.govresearchgate.net

In studies on spontaneously hypertensive rats, piperazine ferulate treatment significantly improved impaired acetylcholine-induced aortic relaxation and increased NO synthesis in aortic rings. cellmolbiol.org Furthermore, in diabetic mice, piperazine ferulate reversed the decrease in NO levels in glomerular endothelial cells caused by high glucose. nih.govnih.govresearchgate.net By enhancing NO bioavailability and promoting vasodilation, piperazine ferulate helps to protect the vascular endothelium and prevent conditions such as atherosclerosis. patsnap.com

Table 2: Cardiovascular Mechanisms of Piperazine Ferulate

Mechanism Effect of Piperazine Ferulate Research Findings
Vasodilation Promotes relaxation of blood vessels Improves acetylcholine-induced aortic relaxation in hypertensive models. cellmolbiol.org
Nitric Oxide (NO) Production Increases NO synthesis Upregulates the expression and activity of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net Reverses high glucose-induced reduction in NO levels. nih.gov
Protection of Vascular Endothelium

Piperazine ferulate (PF) demonstrates significant protective effects on the vascular endothelium through multiple mechanisms. A primary action is the enhancement of endothelial nitric oxide synthase (eNOS) activity. nih.govnih.govspandidos-publications.com By upregulating eNOS expression, PF promotes the production of nitric oxide (NO), a critical vasodilator, which helps to improve endothelial function and reduce blood pressure. Studies in spontaneously hypertensive rats have shown that treatment with PF improved impaired acetylcholine-induced aortic relaxation, a marker of enhanced endothelial function. This vasodilation effect is crucial for maintaining cardiovascular health. patsnap.com

Furthermore, PF contributes to the protection of the vascular endothelium by mitigating oxidative stress and inflammation. patsnap.comingentaconnect.com It has been shown to reduce the expression of angiotensin-converting enzyme (ACE) and increase the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties. In the context of diabetic nephropathy, PF has been found to alleviate endothelial injury by reducing glomerular basement membrane thickening and upregulating eNOS expression and activity in diabetic mice. nih.govnih.govspandidos-publications.comresearchgate.net It also protects glomerular endothelial cells from high-glucose-induced filtration barrier injury by regulating adenosine (B11128) monophosphate-activated protein kinase (AMPK) expression. researchgate.netnih.gov

Table 1: Effects of Piperazine Ferulate on Vascular Endothelium

Finding Model Key Outcomes Citation(s)
Upregulation of eNOS expression and activity Diabetic Mice Increased NO levels, improved endothelial function. nih.govnih.govspandidos-publications.com
Improved aortic relaxation Spontaneously Hypertensive Rats Enhanced acetylcholine-induced relaxation.
Reduced ACE expression, increased HO-1 expression Human Umbilical Vein Endothelial Cells (HUVEC) Decreased vasoconstriction marker, increased antioxidant enzyme.
Attenuated glomerular filtration barrier injury Glomerular Endothelial Cells (in vitro) Regulated AMPK expression, preserved barrier integrity. researchgate.netnih.gov
Inhibition of Platelet Aggregation

Piperazine ferulate is recognized for its ability to inhibit platelet aggregation, a key process in thrombus formation. guidechem.comgoogle.comgoogle.com This antiplatelet effect contributes to its therapeutic potential in cardiovascular diseases such as coronary heart disease and cerebral infarction. guidechem.comgoogle.comgoogle.com The this compound component of piperazine ferulate is known to possess antiplatelet agglutination properties. ingentaconnect.com

The mechanism behind this inhibition is linked to its anticoagulant properties, which help in reducing blood hypercoagulability. guidechem.com By preventing platelets from clumping together, piperazine ferulate helps to maintain blood flow and prevent the formation of clots that can lead to serious cardiovascular events. ingentaconnect.com While the precise molecular pathways are still under investigation, the consistent observation of reduced platelet aggregation underscores its importance in cardiovascular protection. researchgate.netnih.gov

Impact on Myocardial Ischemia-Reperfusion Injury

Piperazine ferulate has demonstrated cardioprotective effects against myocardial ischemia-reperfusion (I/R) injury. nih.govresearchgate.net This type of injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage. The protective mechanism of PF in this context involves the suppression of the NLRP3 inflammasome activation and subsequent pyroptosis, a form of inflammatory cell death. nih.govresearchgate.net

In a rat model of myocardial I/R injury, pretreatment with piperazine ferulate was shown to significantly improve cardiac function, as evidenced by elevated left ventricular ejection fraction (LVEF) and left ventricular fraction shortening (LVFS). nih.govresearchgate.net Furthermore, PF pretreatment ameliorated the increase in cardiac infarction size and reduced myocardial injury and inflammation. nih.govresearchgate.net Mechanistically, PF was found to lower the protein and gene expression levels of key components of the NLRP3 inflammasome pathway, including NLRP3, ASC, GSDMD, IL-1β, and caspase-1. nih.govresearchgate.net These findings suggest that by inhibiting this inflammatory cascade, piperazine ferulate can mitigate the detrimental effects of I/R injury on the heart. nih.govresearchgate.netphysiology.org

Table 2: Effects of Piperazine Ferulate on Myocardial Ischemia-Reperfusion Injury in Rats

Parameter Effect of Piperazine Ferulate Mechanism Citation(s)
Cardiac Function (LVEF, LVFS) Significantly elevated Suppression of NLRP3 inflammasome nih.govresearchgate.net
Cardiac Infarction Size Reduced Suppression of NLRP3 inflammasome nih.govresearchgate.net
Myocardial Injury & Inflammation Ameliorated Suppression of NLRP3 inflammasome nih.govresearchgate.net
NLRP3, ASC, GSDMD, IL-1β, caspase-1 expression Lowered Inhibition of inflammasome activation and pyroptosis nih.govresearchgate.net

Hepatoprotective Mechanisms

Piperazine ferulate exhibits protective effects on the liver through various mechanisms, positioning it as a potential hepatoprotective agent. patsnap.com

Stabilization of Cell Membranes

Piperazine ferulate contributes to hepatoprotection by stabilizing cell membranes. patsnap.com This stabilization prevents the leakage of intracellular enzymes, a hallmark of cellular damage. patsnap.com By preserving the integrity of liver cells (hepatocytes), the compound ensures their optimal function and reduces their susceptibility to injury from various toxins and harmful agents. patsnap.com

Suppression of Apoptosis in Hepatic Cells

Piperazine ferulate has been shown to protect against liver injury by suppressing apoptosis, or programmed cell death, in hepatic cells. patsnap.comnih.gov In a study investigating Amphotericin B-induced liver and kidney injury, piperazine ferulate demonstrated a capacity to alleviate pathological changes and reduce enzyme levels indicative of damage. patsnap.comnih.gov

The mechanism for this anti-apoptotic effect involves the disruption of oxidative stress-mediated mitochondrial apoptosis. patsnap.comnih.gov Specifically, piperazine ferulate was found to suppress apoptosis through both the Caspase-dependent pathway and the Caspase-independent Apoptosis-Inducing Factor (AIF) pathway. patsnap.comnih.gov Furthermore, this compound, a constituent of piperazine ferulate, has been shown to inhibit apoptosis by down-regulating the expression of pro-apoptotic proteins like Bax and up-regulating anti-apoptotic proteins like Bcl2. frontiersin.orgfrontiersin.org

Renoprotective Mechanisms

Piperazine ferulate (PF) exhibits significant protective effects on the kidneys, a property attributed to a variety of underlying mechanisms. These renoprotective actions are particularly relevant in the context of diabetic nephropathy (DN), a serious complication of diabetes. nih.govnih.gov PF has been shown to improve renal function, mitigate pathological changes in the kidney, and reduce inflammatory responses. nih.govnih.govresearchgate.net

Inhibition of AGE-RAGE-mediated Inflammatory Signaling

A key mechanism in the development of diabetic nephropathy involves the interaction of advanced glycation end products (AGEs) with their receptor (RAGE), which triggers an inflammatory cascade. nih.govbiomolther.org Piperazine ferulate has been demonstrated to inhibit this pathway. nih.govnih.gov Research indicates that PF can downregulate the expression of genes and proteins associated with AGE-RAGE-mediated inflammatory signaling. nih.govnih.gov This inhibition helps to decrease inflammation and protect against the progression of diabetic kidney disease. nih.gov Specifically, PF has been shown to suppress the AGE/RAGE/NF-κB/NLRP3 pathway, which plays a crucial role in the inflammatory process within the kidneys. nih.govnih.gov

Protection Against Podocyte Injury

Podocytes are specialized cells in the glomerulus of the kidney that are essential for proper filtration. nih.govnih.gov Damage to these cells is a hallmark of diabetic nephropathy. nih.govnih.gov Piperazine ferulate has been found to protect against podocyte injury. nih.govnih.gov In experimental models of diabetic nephropathy, PF treatment has been shown to alleviate podocyte damage. nih.govnih.govresearchgate.net Furthermore, in in vitro studies using rat podocytes exposed to high glucose levels, PF attenuated cell injury. nih.govnih.govresearchgate.net The protective mechanism involves the inhibition of AGE-RAGE-mediated inflammation, which is a significant contributor to podocyte damage in diabetic conditions. nih.govnih.gov

Regulation of Endothelial Nitric Oxide Synthase (eNOS)

Endothelial nitric oxide synthase (eNOS) is a critical enzyme for maintaining vascular health, and its dysregulation is implicated in the pathogenesis of diabetic nephropathy. nih.govspandidos-publications.comnih.gov Piperazine ferulate has been shown to ameliorate the development of diabetic nephropathy by regulating eNOS expression and activity. nih.govspandidos-publications.comnih.govbiocrick.com In diabetic mice, PF treatment led to an upregulation of eNOS expression and activity. nih.govspandidos-publications.comresearchgate.net This was associated with a decrease in markers of kidney damage such as blood urea (B33335) nitrogen, creatinine (B1669602), and albuminuria. nih.govspandidos-publications.comnih.gov In glomerular endothelial cells exposed to high glucose, PF was able to reverse the decrease in eNOS expression and nitric oxide (NO) levels. nih.govspandidos-publications.comnih.gov These findings suggest that the renoprotective effects of PF are, at least in part, mediated by its ability to restore normal eNOS function. nih.govspandidos-publications.combiocrick.com

Attenuation of Mesangial Cell Injury (e.g., via p66Shc regulation)

Glomerular mesangial cells are crucial for the structural support of the glomerulus, and their injury is a key event in the progression of diabetic nephropathy. nih.govnih.gov High glucose levels can induce injury to these cells, leading to inflammation and extracellular matrix accumulation. nih.govnih.gov Piperazine ferulate has been found to attenuate high glucose-induced mesangial cell injury. nih.govnih.govfrontiersin.org One of the mechanisms involved in this protective effect is the regulation of the p66Shc protein. nih.govnih.gov PF has been shown to inhibit the activation of inflammatory signaling pathways and reduce glomerular cell apoptosis and mesangial matrix expansion in diabetic mice by inhibiting p66Shc. nih.gov In vitro studies have confirmed that PF inhibits the production of inflammatory cytokines and the activation of NF-κB in mesangial cells exposed to high glucose. nih.govspandidos-publications.com Overexpression of p66Shc was found to abolish the protective effects of PF, highlighting the importance of this pathway. nih.govnih.gov

Anti-fibrotic Effects

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common final pathway for most chronic kidney diseases. researchgate.netnih.gov Piperazine ferulate has demonstrated anti-fibrotic effects in the kidney. researchgate.netpatsnap.com In a rat model of chronic kidney disease, PF treatment was shown to reduce the expression of fibronectin and collagen I, two key components of the fibrotic matrix. researchgate.netnih.govpatsnap.com The mechanism for this anti-fibrotic action is linked to the inhibition of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. researchgate.netnih.gov By inhibiting TGF-β1, PF can help to attenuate the progression of renal fibrosis. researchgate.netnih.gov

Immunomodulatory Mechanisms

Beyond its direct effects on kidney cells, piperazine ferulate also possesses immunomodulatory properties that contribute to its therapeutic effects. patsnap.com It has been observed to modulate the immune response by influencing the activity of various immune cells. patsnap.com For instance, PF can stimulate the proliferation and activity of macrophages and lymphocytes. patsnap.com It also modulates the production of inflammatory cytokines. Specifically, it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6). patsnap.com This anti-inflammatory action is partly achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes. patsnap.compatsnap.comresearchgate.net These immunomodulatory effects can help to dampen the inflammatory processes that drive the progression of kidney disease.

Interactive Data Table: Summary of Research Findings

Mechanism Model/System Key Findings References
Inhibition of AGE-RAGE Signaling Diabetic rats, Rat podocytesDownregulated expression of AGE-RAGE pathway components, suppressed NF-κB and NLRP3 inflammasome. nih.gov, nih.gov
Protection of Podocytes Diabetic rats, Rat podocytesAlleviated podocyte damage, attenuated high-glucose-induced injury. nih.gov, researchgate.net, nih.gov
Regulation of eNOS Diabetic mice, Glomerular endothelial cellsUpregulated eNOS expression and activity, reversed high-glucose-induced eNOS decrease. biocrick.com, nih.gov, spandidos-publications.com, nih.gov
Attenuation of Mesangial Cell Injury Diabetic mice, Mesangial cellsInhibited p66Shc activation, reduced apoptosis and matrix expansion. frontiersin.org, nih.gov, nih.gov
Anti-fibrotic Effects Rats with chronic kidney diseaseDecreased expression of fibronectin and collagen I, inhibited TGF-β1. researchgate.net, nih.gov, patsnap.com
Immunomodulation General studiesStimulated macrophage and lymphocyte activity, inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via NF-κB inhibition. patsnap.com, researchgate.net, patsnap.com

Antiviral Mechanisms

While direct studies on the antiviral mechanisms of Piperazine Ferulate are limited, research into its constituent components and related compounds provides insight into potential pathways. This compound, a key component of Piperazine Ferulate, has been noted for its ability to activate the plant immune system, which can help prevent or delay viral infections. researchgate.net In the context of plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), derivatives of this compound have demonstrated significant antiviral activities. researchgate.net Some of these derivatives have shown better protective action against TMV than commercially available antiviral agents. researchgate.net The proposed mechanism for some of these compounds involves a strong affinity for the virus's coat protein, which may inhibit the self-assembly and replication of viral particles. researchgate.net

In the broader context of plant defense against viruses, several mechanisms are at play, including RNA silencing, R-gene-mediated resistance, and the alteration of host factors necessary for viral infection. researcherslinks.com RNA silencing is a primary antiviral defense that leads to the degradation of the viral genome. researcherslinks.com Plants also utilize PAMP/MAMP-triggered immunity (PTI) and effector-triggered immunity (ETI) as defense responses. researcherslinks.com Furthermore, autophagy, a cellular degradation process, is a conserved antiviral defense mechanism in both plants and animals. frontiersin.org Viruses, in turn, have evolved to disrupt or manipulate host autophagy to facilitate their own invasion and replication. frontiersin.org

In the realm of animal viruses, piperazine-substituted compounds have been identified as having selective activity against the Hepatitis B virus (HBV). mdpi.com These compounds appear to work by preventing the formation of virion particles, suggesting interference with the late stages of the viral life cycle, such as capsid assembly. mdpi.com

Anticancer Mechanisms

The anticancer potential of Piperazine Ferulate and its derivatives is an area of active investigation, with studies pointing towards mechanisms involving the induction of cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Inhibition: this compound, a primary component of Piperazine Ferulate, has been shown to induce cell cycle arrest, particularly at the G0/G1 or G2/M phase, in a dose-dependent manner in various cancer cell lines. mdpi.comfrontiersin.org This arrest is often accompanied by the modulation of key cell cycle regulatory proteins. For instance, this compound can lead to a decrease in the levels of cyclins D and E, which are crucial for cell cycle progression. mdpi.com Concurrently, it can increase the expression of cell cycle inhibitors like p21 and the tumor suppressor protein p53. mdpi.com Some piperine (B192125) derivatives, which share structural similarities, have also been observed to cause cell cycle arrest at the G2/M phase in oral squamous carcinoma cells, leading to a reduction in DNA synthesis. frontiersin.org

Apoptosis Induction: A significant aspect of the anticancer activity of piperazine derivatives and this compound is their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net This is achieved through multiple signaling pathways. One key mechanism is the generation of intracellular reactive oxygen species (ROS), which can damage cellular components, including DNA, and trigger apoptotic pathways. mdpi.compreprints.org

The apoptotic process induced by these compounds often involves the intrinsic or mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to a high Bax/Bcl-2 ratio. mdpi.comfrontiersin.org This shift in balance facilitates the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3 and caspase-9. frontiersin.orgmdpi.com Activated caspases are the executioners of apoptosis, cleaving various cellular substrates and leading to cell death. frontiersin.org Studies on piperine have demonstrated the activation of caspase-3 and -9 in lung cancer cells. frontiersin.org

Furthermore, some novel piperazine derivatives have been found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately leading to caspase-dependent apoptosis. researchgate.net

In Vitro and In Vivo Pharmacological Studies

Cellular Models for Mechanism Elucidation

In vitro studies using various cell models have been instrumental in elucidating the molecular mechanisms underlying the pharmacological effects of Piperazine Ferulate.

To investigate its role in diabetic nephropathy, researchers have utilized high glucose-treated glomerular endothelial cells and podocytes. nih.govfrontiersin.orgnih.gov In these models, Piperazine Ferulate was shown to reverse the high glucose-induced decrease in endothelial nitric oxide (NO) levels and the expression of endothelial nitric oxide synthase (eNOS). nih.gov Furthermore, it attenuated high glucose-induced podocyte injury by inhibiting the AGE/RAGE-mediated inflammatory signaling pathway. frontiersin.orgnih.gov Specifically, it was found to downregulate the expression of proteins involved in the NF-κB/NLRP3 pathway, such as p-IKKα + IKKβ, p-IκBα, p-NF-κB-p65, NLRP3, and cleaved-IL-1β. frontiersin.org

Human umbilical vein endothelial cells (HUVECs) have been employed to study the effects of Piperazine Ferulate on endothelial function. cellmolbiol.org In a model where endothelial cells were challenged with TNF-α, Piperazine Ferulate was observed to increase cell viability and the expression of heme oxygenase-1 (HO-1), while reducing the expression of angiotensin-converting enzyme (ACE). cellmolbiol.org

The anticancer mechanisms of piperazine derivatives have been explored in a variety of cancer cell lines. mdpi.com For instance, in T-24 bladder cancer cells, novel dehydroabietyl piperazine dithiocarbamate (B8719985) ruthenium (II) polypyridyl complexes were shown to induce G1 phase cell cycle arrest and apoptosis. mdpi.com This was accompanied by the upregulation of p27 and Bax, and the downregulation of cyclin E and Bcl-2. mdpi.com

Animal Models for Disease Research

Animal models have provided crucial in vivo evidence for the therapeutic potential of Piperazine Ferulate in various diseases.

Diabetic Nephropathy: Streptozotocin (STZ)-induced diabetic mice and rats have been widely used to model diabetic nephropathy. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov In these models, oral administration of Piperazine Ferulate for several weeks resulted in significant improvements in renal function, as evidenced by decreased 24-hour albuminuria, serum creatinine, and blood urea nitrogen (BUN) levels. nih.govresearchgate.netnih.gov Histological examination of the kidneys revealed that Piperazine Ferulate alleviated the thickening of the glomerular basement membrane and inhibited the accumulation of the mesangial matrix. nih.govresearchgate.net Mechanistically, it was found to upregulate the expression and activity of eNOS in the renal tissues of diabetic mice. nih.govresearchgate.netnih.gov In diabetic rats, Piperazine Ferulate was shown to reduce renal pathological changes and inflammation by suppressing the AGE/RAGE/NF-κB/NLRP3 signaling pathway and protecting against podocyte damage. frontiersin.orgnih.gov Another study in diabetic mice demonstrated that Piperazine Ferulate attenuated kidney injury by regulating p66Shc, a protein involved in oxidative stress. spandidos-publications.comspandidos-publications.com

Acute Kidney Injury: The nephroprotective effects of Piperazine Ferulate have also been investigated in a rat model of gentamicin-induced acute kidney injury (AKI). researchgate.net In this model, Piperazine Ferulate was found to improve renal function and attenuate kidney damage by inhibiting the NF-κB/NLRP3 inflammatory pathway. researchgate.netpatsnap.com It was observed to downregulate the expression of key inflammatory proteins such as p-IKKα, p-IKKβ, p-p65, p65, p50, p105, NLRP3, and IL-1β. patsnap.com

Myocardial Ischemia: A rat model of myocardial ischemia/reperfusion (I/R) injury, created by occluding the left anterior descending (LAD) coronary artery, has been used to assess the cardioprotective effects of Piperazine Ferulate. researchgate.netresearchgate.netnih.gov Pre-treatment with Piperazine Ferulate was shown to significantly improve cardiac function, as indicated by increased left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS). researchgate.netresearchgate.net It also reduced the size of the cardiac infarction and mitigated myocardial injury and inflammation. researchgate.netresearchgate.net The underlying mechanism appears to be the suppression of NLRP3 inflammasome activation and subsequent pyroptosis, an inflammatory form of cell death. researchgate.netresearchgate.netnih.govfrontiersin.org This was evidenced by the reduced protein and gene expression of NLRP3, ASC, GSDMD, N-GSDMD, IL-1β, and caspase-1 in the hearts of Piperazine Ferulate-treated rats. researchgate.netresearchgate.net

Table of Findings from In Vivo Animal Models

Disease ModelAnimalKey FindingsProposed Mechanism of Action
Diabetic NephropathyMice (STZ-induced)Decreased albuminuria, creatinine, and BUN; Alleviated glomerular basement membrane thickening. nih.govresearchgate.netnih.govUpregulation of eNOS expression and activity. nih.govresearchgate.netnih.gov
Diabetic NephropathyRats (STZ-induced)Improved renal function; Reduced renal pathological changes and inflammation; Alleviated podocyte damage. frontiersin.orgnih.govInhibition of the AGE/RAGE/NF-κB/NLRP3 pathway. frontiersin.orgnih.gov
Diabetic NephropathyMice (Diabetic model)Attenuated kidney injury. spandidos-publications.comspandidos-publications.comRegulation of p66Shc. spandidos-publications.comspandidos-publications.com
Acute Kidney InjuryRats (Gentamicin-induced)Improved renal function; Attenuated kidney damage. researchgate.netInhibition of the NF-κB/NLRP3 pathway. researchgate.netpatsnap.com
Chronic Kidney DiseaseRats (5/6 nephrectomy)Reduced Scr, BUN, and 24h UP levels; Attenuated renal injury. nih.govPromotion of HIF-1α/HIF-2α/EPO production and reduction of TGF-β1. nih.gov
Myocardial IschemiaRats (LAD occlusion)Improved cardiac function (increased LVEF and LVFS); Reduced infarct size and inflammation. researchgate.netresearchgate.netSuppression of NLRP3 inflammasome activation and pyroptosis. researchgate.netresearchgate.netnih.gov

Pharmacokinetics and Biotransformation of Piperazine Ferulate

Absorption and Distribution Studies

Following oral administration, piperazine (B1678402) ferulate is absorbed, with studies indicating a peak time in blood plasma of 29 minutes. google.comgoogle.com The distribution phase half-life (t1/2α) is reported to be 27 minutes. google.comgoogle.com Research suggests that taking the compound with meals may improve its absorption. patsnap.com

Piperazine ferulate distributes widely throughout the body. google.comgoogle.com Higher concentrations are found in the liver, kidneys, and blood. google.comgoogle.com It also distributes to the stomach and the fat of the small intestine. google.comgoogle.com Studies on the absorption of the ferulate component in animal models indicate good absorption in the stomach and small intestine, with poorer absorption in the colon. google.com In contrast, for ferulic acid itself, the colon is a primary site of absorption, where microbial enzymes hydrolyze it into its free form. mdpi.com Notably, piperazine ferulate has been shown to cross the placental barrier. google.comgoogle.com

Pharmacokinetic ParameterValue
Time to Peak Plasma Concentration (Tmax)29 minutes
Distribution Half-Life (t1/2α)27 minutes
Elimination Half-Life (t1/2β)5.5 hours

Metabolism and Enzyme Interactions

The biotransformation of piperazine ferulate involves several metabolic pathways and interactions with various enzymes. The compound is understood to enhance the activity of enzymes involved in detoxification processes within the liver. patsnap.com This can lead to an increased breakdown of toxic substances. patsnap.com

The metabolism of piperazine ferulate can be influenced by other substances. Drugs that act as liver enzyme inducers, such as certain anticonvulsants and antibiotics, can speed up its metabolism, which may lead to lower plasma levels. patsnap.com Conversely, enzyme inhibitors have the potential to increase the plasma concentrations of piperazine ferulate. patsnap.com

Research into piperazine-based compounds has indicated that they can inhibit cytochrome P450 (CYP) isoenzymes, specifically showing inhibitory effects on CYP2D6, CYP1A2, and CYP3A4. researchgate.net At a molecular level, piperazine ferulate has been found to regulate endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net Further mechanistic studies suggest it may act through the Advanced Glycation End-product (AGE) and Receptor for Advanced Glycation End-products (RAGE) signaling pathway, potentially inhibiting the AGE/RAGE/NF-κB/NLRP3 pathway. nih.govresearchgate.net

Elimination Pathways

The elimination of piperazine ferulate from the body occurs primarily through urine and feces. google.comgoogle.com The elimination half-life (t1/2β) of the compound has been determined to be 5.5 hours. google.comgoogle.com Studies focusing on the this compound component have shown that in humans, approximately 11-25% of total this compound is recovered in the urine in both its free and conjugated forms. mdpi.com

Influence of Co-administered Agents on Pharmacokinetics (e.g., Methotrexate)

The pharmacokinetic profile of piperazine ferulate can be altered by co-administered drugs, and it can, in turn, influence other agents. A study conducted in rats with methotrexate-induced renal injury investigated the effect of piperazine ferulate pretreatment on the pharmacokinetics of methotrexate (B535133). researchgate.netnih.gov

The findings from this study indicated that when piperazine ferulate was administered before methotrexate, the subsequent pharmacokinetic parameters of methotrexate were significantly altered. researchgate.netnih.gov Specifically, the mean residence time (MRT) and the elimination half-life (T1/2) of methotrexate were significantly lower in the group pretreated with piperazine ferulate compared to the group that received methotrexate alone. nih.gov This suggests that piperazine ferulate may accelerate the elimination or metabolism of methotrexate in rats. researchgate.netnih.gov The research utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify methotrexate concentrations in plasma samples. researchgate.netnih.gov

Pharmacokinetic Parameter of MethotrexateEffect of Piperazine Ferulate Pretreatment
Mean Residence Time (MRT(0-t))Significantly Lower
Mean Residence Time (MRT(0-∞))Significantly Lower
Elimination Half-Life (T1/2)Significantly Lower

Table based on findings from a study in rats with methotrexate-induced renal injury. nih.gov

Structure Activity Relationships Sar in Piperazine Ferulate Research

Impact of Structural Modifications on Biological Activity

Piperazine (B1678402) Ferulate is a salt formed from two bioactive components: piperazine and ferulic acid. The biological activity of its derivatives can be finely tuned by making specific chemical modifications to either of these core moieties. Research into derivatives has revealed key structural features that govern their efficacy against various biological targets, such as those implicated in Alzheimer's disease.

The piperazine ring itself is a crucial scaffold in many pharmacologically active compounds, providing structural rigidity and favorable properties like water solubility and oral bioavailability. researchgate.net Modifications to this ring or the groups attached to it can significantly alter a molecule's biological profile. For instance, in the development of multi-target molecules for Alzheimer's disease, researchers have synthesized a series of this compound-piperazine derivatives to probe their SAR. acs.org

Initial studies created a this compound-piperazine (FAPIP) derivative by attaching a phenylacetamide fragment to this compound via a piperazine linker. acs.org This initial compound, 7a , showed moderate inhibitory activity against acetylcholinesterase (AChE) but weak activity against butyrylcholinesterase (BChE). acs.org To improve this activity, further modifications were made. Introducing an amide linker between the this compound-piperazine core and a distal phenyl ring led to a series of molecules (7a–7m ) with moderate to good activity against AChE. acs.org

A significant finding was that introducing a spacer between the phenyl ring and the piperazine moiety influenced cholinesterase inhibition. acs.org Further optimization led to the development of compound 13a , which incorporated these structural insights. This molecule exhibited potent, balanced inhibitory activity against both AChE and BChE, alongside excellent antioxidant properties that surpassed the parent this compound. acs.orgnih.gov The strategic combination of the this compound scaffold, the piperazine linker, and specific substitutions resulted in a multifunctional agent with promising therapeutic potential. nih.gov

The following table summarizes the impact of specific structural features on the cholinesterase inhibitory activity of selected this compound-piperazine derivatives, as investigated in research aimed at developing treatments for Alzheimer's disease.

CompoundKey Structural FeaturesAChE Inhibition (IC₅₀, µM)BChE Inhibition (IC₅₀, µM)Source
This compound Parent Phenolic Acid56.49 ± 0.62- nih.gov
7a Phenylacetamide attached via piperazine linker18.02 ± 0.13Weak (% inhibition at 20 µM = 44.36 ± 0.25) acs.org
EJMC-10c Piperazine-bearing moleculeWeak27.66 ± 0.39 acs.org
BMC-3l Spacer introduced between phenyl and piperazine-14.85 ± 0.37 acs.org
13a Optimized derivative with amide linker0.59 ± 0.195.02 ± 0.14 acs.orgnih.gov

IC₅₀ is the concentration of an inhibitor required to reduce the 50% activity of the enzyme. A lower IC₅₀ value indicates greater potency.

These findings underscore the principle that even subtle changes to the molecular architecture—such as adding linkers, spacers, or different substituent groups—can lead to dramatic shifts in biological activity, transforming a weakly active compound into a potent, multi-target therapeutic candidate. acs.org

Computational Approaches in SAR Analysis (e.g., Molecular Docking, MD Simulations)

Computational methods are indispensable tools for elucidating the SAR of Piperazine Ferulate and its derivatives at a molecular level. uni-bonn.de Techniques like molecular docking and molecular dynamics (MD) simulations provide insights into how these compounds interact with their biological targets, helping to rationalize experimental findings and guide the design of new, more potent molecules. uni-bonn.demdpi.com

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. In the study of this compound-piperazine derivatives for Alzheimer's disease, molecular docking was used to understand how these compounds bind to cholinesterase enzymes. acs.orgnih.gov Docking studies for the highly active compound 13a confirmed its stable binding within the active sites of both AChE and BChE, corroborating the experimental inhibition data. acs.org Similarly, in studies of N-phenyl piperazine derivatives as potential antidiabetic agents, molecular docking was employed to assess their interactions with the α-amylase enzyme, with docking scores helping to identify the most promising candidates for synthesis and in vitro testing. biomedpharmajournal.org Some research has also suggested the use of molecular docking to further investigate how Piperazine Ferulate inhibits the phosphorylation of proteins like p66Shc, which is involved in diabetic nephropathy. spandidos-publications.comnih.gov

Molecular Dynamics (MD) Simulations MD simulations are used to analyze the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This method can confirm the stability of the binding predicted by molecular docking. For this compound-piperazine derivatives, MD simulations further validated the enzyme inhibition studies by confirming the stability of the compound-enzyme complexes over time. acs.orgnih.gov The use of MD simulations is a common practice to understand molecular-level interactions and mechanisms. For example, simulations have been used to investigate the absorption of CO₂ in piperazine-activated solutions, highlighting the importance of the piperazine molecule in the process. researchgate.net

These computational approaches provide a powerful complement to experimental SAR studies. They allow researchers to visualize and analyze binding modes, identify key interactions (such as hydrogen bonds), and understand the structural basis for a compound's biological activity. acs.orguni-bonn.de By predicting the binding affinity and stability of virtual compounds, these methods enable a more rational and efficient approach to drug design, helping to prioritize which derivatives to synthesize and test in the laboratory. uni-bonn.de

Advanced Research Methodologies for Piperazine Ferulate Analysis

Analytical Techniques for Quantification in Biological Matrices (e.g., HPLC-MS)

The accurate quantification of Piperazine (B1678402) Ferulate and its constituent moieties, piperazine and ferulic acid, in complex biological matrices such as plasma and tissue is fundamental for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has emerged as a robust and sensitive method for this purpose. researchgate.netrdd.edu.iqnih.gov

A key challenge in analyzing piperazine is its high polarity and low molecular weight, which can make it difficult to retain on standard reversed-phase HPLC columns and to ionize efficiently. To overcome these issues, derivatization is often employed. One validated method for quantifying piperazine phosphate (B84403) in human plasma uses dansyl chloride as a derivatizing agent prior to analysis by HPLC-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS). nih.gov This method involves extracting the derivatized compound with ethyl acetate (B1210297) and analyzing it on a C18 column. nih.gov Detection is performed on a triple-quadrupole mass spectrometer using selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

Studies have successfully developed and validated HPLC-MS methods for determining drug concentrations in rat plasma to evaluate pharmacokinetic parameters. nih.govnih.gov For instance, one such method used protein precipitation with acetonitrile (B52724) for sample preparation and a C18 column for chromatographic separation. nih.govnih.gov These methods demonstrate good linearity over a specific concentration range and have defined limits of detection (LOD) and quantification (LOQ), ensuring reliable and reproducible results. nih.govresearchgate.netscienceasia.org

AnalyteMatrixMethodKey Parameters & FindingsReference
Piperazine PhosphateHuman PlasmaLC-ESI/MS/MS with Dansyl Chloride DerivatizationColumn: Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm) Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (pH 3.0)-methanol (50:50, v/v) Detection: Positive ion SRM (m/z 320→171) Linear Range: 0.1-15 µg/mL LOD: 0.01 µg/mL LOQ: 0.1 µg/mL nih.gov
Methotrexate (B535133) (in a Piperazine Ferulate co-study)Rat PlasmaHPLC-MSColumn: CAPCELL PAK C18 (150 mm × 4.6 mm, 5 µm) Mobile Phase: Acetonitrile and 5 mmol/l ammonium acetate aqueous (10:90, v/v) Linear Range: 0.05 to 100.0 µg/ml nih.govnih.gov
PiperazineChicken MuscleHPLC-MS/MSExtraction: Accelerated solvent extraction (ASE) Detection: ESI+ MRM mode Linear Range: 1–200 µg/kg LOD: 0.3 µg/kg LOQ: 1.0 µg/kg scienceasia.org

Network Pharmacology Approaches for Target Prediction

Network pharmacology is a powerful in-silico approach used to decipher the complex mechanisms of drug action by analyzing the interactions between drug compounds and multiple protein targets within a biological network. biomolther.org This methodology has been instrumental in predicting the potential therapeutic targets and pathways of Piperazine Ferulate, particularly for its effects on kidney diseases. patsnap.comnih.govresearchgate.net

The process typically begins with the identification of potential molecular targets of Piperazine Ferulate and known disease-related targets from various bioinformatics databases. nih.gov The overlapping targets between the drug and the disease are then identified to pinpoint molecules that are likely modulated by the compound in the pathological state. nih.gov A protein-protein interaction (PPI) network is constructed for these common targets to visualize and analyze the complex relationships between them. nih.gov

Further analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment helps to identify the biological processes and signaling pathways that are most significantly affected. nih.gov For example, network pharmacology studies on Piperazine Ferulate in the context of diabetic nephropathy predicted its involvement in the AGE-RAGE signaling pathway. nih.govfrontiersin.org In chronic kidney disease models, this approach suggested that Piperazine Ferulate's protective effects may be linked to the promotion of HIF-1α/HIF-2α/EPO production and the reduction of TGF-β1. patsnap.comnih.gov These computational predictions provide a roadmap for subsequent experimental validation. patsnap.comresearchgate.net

Disease ContextPredicted Key Targets/PathwaysMethodological ApproachReference
Diabetic Nephropathy (DN)AGE-RAGE signaling pathway, NF-κB, NLRP3 inflammasomeIdentification of overlapping drug-disease targets, PPI network construction, GO and KEGG pathway enrichment analysis. nih.govfrontiersin.org
Chronic Kidney Disease (CKD)HIF-1α, HIF-2α, EPO, TGF-β1Prediction of potential action targets followed by in-vivo validation in a 5/6 nephrectomy rat model. patsnap.comnih.gov
Acute Kidney Injury (AKI)NF-κB/NLRP3 pathwayInvestigation of anti-inflammatory mechanisms based on known effects of PF on NF-κB signaling. patsnap.comjst.go.jp
Cardiac Ischemia/Reperfusion InjuryNLRP3 inflammasome, pyroptosis-related proteins (ASC, GSDMD)Network pharmacology prediction followed by validation in a rat model of myocardial ischemia-reperfusion. researchgate.net

Omics-based Approaches (e.g., Proteomics, Transcriptomics) in Mechanism Elucidation

Omics technologies, which provide a global assessment of a specific class of biological molecules, are crucial for validating computational predictions and uncovering detailed molecular mechanisms. frontiersin.orgnih.govnih.gov Transcriptomics (analysis of RNA transcripts) and proteomics (analysis of proteins) have been particularly valuable in elucidating the mechanism of action of Piperazine Ferulate. frontiersin.orgfrontiersin.org

While large-scale, unbiased omics studies on Piperazine Ferulate are emerging, targeted transcriptomic and proteomic analyses have been widely used to confirm the hypotheses generated from network pharmacology. researchgate.net For instance, reverse transcription-quantitative polymerase chain reaction (RT-qPCR), a transcriptomics technique, has been used to measure the mRNA expression levels of specific genes. spandidos-publications.comnih.gov Studies have shown that Piperazine Ferulate can upregulate the mRNA expression of endothelial nitric oxide synthase (eNOS) in diabetic mice and reverse its downregulation in high glucose-treated glomerular endothelial cells. nih.govresearchgate.net

Similarly, proteomics techniques, especially western blotting, have been employed to quantify the protein expression levels of key targets. spandidos-publications.com Research has demonstrated that Piperazine Ferulate can inhibit the expression of proteins involved in inflammatory pathways, such as phosphorylated NF-κB p65 and the NLRP3 inflammasome, in models of kidney injury. nih.govfrontiersin.orgjst.go.jp It has also been shown to decrease the protein expression of fibrotic markers and increase levels of protective proteins like HIF-1α and EPO. patsnap.comnih.gov The application of label-free quantitative proteomics, as used in studies of other piperazine derivatives, holds promise for future unbiased discovery of novel protein targets and pathways affected by Piperazine Ferulate. frontiersin.org

Omics TechniqueKey Findings for Piperazine FerulateDisease Model/SystemReference
Transcriptomics (RT-qPCR)Increased mRNA expression of eNOS.Diabetic nephropathy mice; glomerular endothelial cells. nih.govresearchgate.net
Proteomics (Western Blot)Decreased protein levels of p-IKKα, p-NF-κB-p65, p-IκBα, NLRP3, and cleaved-IL-1β.High glucose-treated podocytes; diabetic nephropathy rats. nih.govfrontiersin.org
Proteomics (Western Blot)Increased protein levels of HIF-1α, HIF-2α, and EPO; decreased levels of TGF-β1 and α-SMA.Chronic kidney disease rats (5/6 nephrectomy). patsnap.comnih.gov
Proteomics (Western Blot)Decreased protein levels of p66 Shc, a protein involved in oxidative stress and apoptosis.High glucose-treated mesangial cells. spandidos-publications.com
Proteomics (Western Blot)Decreased protein levels of NLRP3, ASC, GSDMD, and caspase-1.Rat model of myocardial ischemia-reperfusion injury. researchgate.net

Therapeutic Applications and Disease Research of Piperazine Ferulate

Renal Disorders

Piperazine (B1678402) ferulate is widely utilized in China for the clinical treatment of various kidney diseases, including chronic nephritis and nephrotic syndrome. nih.govnih.govresearchgate.netspandidos-publications.comnih.gov Its nephroprotective effects are attributed to several mechanisms, including the inhibition of inflammation, oxidative stress, and fibrosis. nih.govnih.govspandidos-publications.com

Research has demonstrated the protective effects of piperazine ferulate in the context of chronic kidney disease. patsnap.com Studies utilizing a rat model of CKD created by 5/6 nephrectomy have shown that PF can attenuate the progression of the disease. nih.govresearchgate.net

Detailed Research Findings: In preclinical models, PF treatment resulted in a significant reduction of key indicators of renal dysfunction, such as serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN), as well as a decrease in 24-hour urine protein levels. nih.govresearchgate.net Histopathological analysis confirmed that PF attenuates renal injury and fibrosis. nih.govresearchgate.net

The mechanism underlying these benefits is linked to the modulation of hypoxia-inducible factors (HIFs) and transforming growth factor-beta 1 (TGF-β1). nih.govresearchgate.net PF was found to inhibit TGF-β1 while stimulating the production of HIF-1α and HIF-2α. nih.govresearchgate.net This action leads to the upregulation of erythropoietin (EPO), potentially addressing the anemia often associated with CKD, and the downregulation of alpha-smooth muscle actin (α-SMA), a marker for fibrosis. nih.govresearchgate.netgoogle.com Furthermore, PF decreases the expression of fibronectin and collagen I, key components of the extracellular matrix that contribute to renal fibrosis. nih.govresearchgate.net

Table 1: Effects of Piperazine Ferulate in a Rat Model of Chronic Kidney Disease

Biomarker Effect of Piperazine Ferulate Treatment Associated Mechanism Source
Serum Creatinine (Scr) Decreased Improved renal function nih.govresearchgate.net
Blood Urea Nitrogen (BUN) Decreased Improved renal function nih.govresearchgate.net
24-hour Urine Protein Decreased Reduced proteinuria nih.govresearchgate.net
TGF-β1 Inhibited Anti-fibrotic effect nih.govresearchgate.net
HIF-1α / HIF-2α Stimulated Promotion of EPO production nih.govresearchgate.net
Erythropoietin (EPO) Upregulated Amelioration of anemia nih.govresearchgate.net
α-SMA Downregulated Anti-fibrotic effect nih.govresearchgate.net

Diabetic nephropathy is a serious complication of diabetes, and piperazine ferulate has been extensively studied for its potential role in mitigating its progression. nih.govnih.gov Research suggests PF exerts renoprotective effects through multiple pathways, both as a standalone agent and in combination with standard therapies. nih.govmims.com

Detailed Research Findings: In animal models of streptozotocin-induced diabetes, PF administration significantly decreased blood urea nitrogen, creatinine, and 24-hour albuminuria. nih.govspandidos-publications.com It also alleviated the thickening of the glomerular basement membrane and inhibited the accumulation of the mesangial matrix. nih.govspandidos-publications.com

A key mechanism identified is the regulation of endothelial nitric oxide synthase (eNOS). nih.govspandidos-publications.com PF was shown to upregulate eNOS expression and activity, which is often decreased in DN. nih.govspandidos-publications.com Another critical pathway involves the inhibition of advanced glycation end products (AGE) and their receptor (RAGE). nih.govfrontiersin.org By suppressing the AGE/RAGE axis, PF attenuates downstream inflammatory signaling through the NF-κB and NLRP3 inflammasome pathways, thereby reducing the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β and protecting podocytes from injury. nih.govfrontiersin.org Furthermore, PF protects glomerular mesangial cells from high-glucose-induced injury by regulating the p66Shc protein, which is involved in oxidative stress and apoptosis. spandidos-publications.comspandidos-publications.com

A meta-analysis of 14 randomized controlled trials involving 1,374 patients concluded that adding piperazine ferulate to angiotensin receptor blocker (ARB) therapy provides additional renal protective benefits. medivizor.comresearchgate.net The combination therapy was significantly more effective than ARB monotherapy at reducing the urinary albumin excretion rate (UAER), 24-hour proteinuria, serum creatinine, and β2-microglobulin. mims.comresearchgate.net The benefits were noted to be more pronounced in patients with early-stage diabetic nephropathy. medivizor.comresearchgate.net

Table 2: Meta-Analysis of Piperazine Ferulate (PF) with Angiotensin Receptor Blockers (ARBs) for Diabetic Nephropathy

Outcome Indicator Result of PF + ARB vs. ARB Alone Weighted Mean Difference (WMD) / Standard Mean Difference (SMD) Source
Urinary Albumin Excretion Rate Significantly Reduced WMD: -20.32 μ g/min researchgate.net
24-hour Proteinuria Significantly Reduced WMD: -91.08 mg researchgate.net
Serum Creatinine Significantly Reduced WMD: -8.39 μmol/L researchgate.net
β2-microglobulin Significantly Reduced SMD: -2.07 researchgate.net
Blood Urea Nitrogen (BUN) No Significant Effect - researchgate.net

The anti-inflammatory properties of piperazine ferulate are central to its protective effects in acute kidney injury. patsnap.comresearchgate.net Research has focused on models of drug-induced nephrotoxicity to elucidate these effects. nih.govresearchgate.net

Detailed Research Findings: In studies using a gentamicin-induced AKI model in rats, treatment with piperazine ferulate significantly improved renal function, reduced the severity of renal pathological changes, and attenuated the inflammatory response. patsnap.comnih.govresearchgate.net In vitro experiments on renal cells exposed to gentamicin (B1671437) confirmed that PF could significantly reduce cell damage and the cellular inflammatory response. patsnap.comresearchgate.net

The primary mechanism of action in AKI is the inhibition of the NF-κB/NLRP3 inflammasome signaling pathway. patsnap.comnih.govresearchgate.net PF was found to down-regulate the expression of key proteins and genes within this pathway, including p-IKKα, p-IKKβ, p-p65, NLRP3, and IL-1β. patsnap.comnih.gov By inhibiting this inflammatory cascade, piperazine ferulate mitigates the acute injury to the kidneys. nih.govresearchgate.net

Table 3: Effects of Piperazine Ferulate on Gentamicin-Induced Acute Kidney Injury

Parameter Effect of Piperazine Ferulate Treatment Underlying Mechanism Source
Renal Function Significantly Improved Attenuation of kidney damage nih.govresearchgate.net
Renal Pathological Changes Reduced Nephroprotective effect nih.govresearchgate.net
Inflammatory Response Attenuated Inhibition of pro-inflammatory pathways nih.govresearchgate.net

Piperazine ferulate is clinically applied in the treatment of chronic nephritis and nephrotic syndrome. nih.govnih.govresearchgate.netspandidos-publications.com Its therapeutic effects are believed to stem from its anti-fibrotic and anti-inflammatory actions on the glomerulus. nih.gov

Detailed Research Findings: Studies have shown that PF can inhibit the activation of renal interstitial fibroblasts induced by TGF-β1 and suppress the synthesis of the extracellular matrix in mesangial cells. nih.gov In animal models of adriamycin-induced nephrotic syndrome, sodium ferulate, a related compound, was found to reduce proteinuria and ameliorate histopathological changes in the kidneys. academicjournals.org Clinical research on sodium ferulate as an add-on to prednisone (B1679067) for primary nephrotic syndrome also reported lower levels of 24-hour urinary protein excretion compared to prednisone alone. academicjournals.org These findings support the use of ferulate compounds in managing proteinuria, a hallmark of nephrotic syndrome. academicjournals.organnals.edu.sg

Research has pointed to the potential efficacy of piperazine ferulate in managing IgA nephropathy (IgAN), particularly in pediatric populations. nih.govnih.gov

Detailed Research Findings: A clinical study involving 60 children with IgAN investigated the effects of combining piperazine ferulate tablets with eucalyptol-limonene-pinene enteric soft capsules. nih.govspandidos-publications.com The results showed that this combination therapy had a significantly higher total effective rate compared to a control group receiving conservative or hormone therapy. nih.govspandidos-publications.com

Patients in the combination treatment group exhibited significantly lower serum levels of IgA and fibronectin, alongside a significant increase in the level of complement component C3. nih.govspandidos-publications.comspandidos-publications.com These findings suggest that piperazine ferulate may help modulate the immune response central to the pathogenesis of IgAN. spandidos-publications.com Proposed mechanisms include inhibiting the deposition of IgA immune complexes in the renal mesangial region and reducing the associated immune response. spandidos-publications.com

Table 4: Clinical Outcomes of Piperazine Ferulate Combination Therapy in Children with IgA Nephropathy

Parameter Observation Group (PF Combination) vs. Control Group Source
Total Effective Rate Significantly Higher nih.govspandidos-publications.com
Serum IgA Level Significantly Lower nih.govspandidos-publications.comspandidos-publications.com
Serum Fibronectin Level Significantly Lower nih.govspandidos-publications.comspandidos-publications.com

Chronic Nephritis and Nephrotic Syndrome

Liver Disorders (e.g., Hepatitis, Cirrhosis, Nonalcoholic Fatty Liver Disease)

Piperazine ferulate is also recognized as a hepatoprotective agent and is being investigated for its utility in various liver disorders. patsnap.com Its antioxidant and anti-inflammatory properties are key to its therapeutic potential in this area. patsnap.compatsnap.com

Detailed Research Findings: Piperazine ferulate is being actively explored for its efficacy in treating conditions such as hepatitis and cirrhosis. patsnap.com The mechanism of action involves protecting hepatocytes (liver cells) from damage, promoting their regeneration, and minimizing oxidative stress within the liver by scavenging free radicals. patsnap.com It also helps stabilize hepatocyte cell membranes, preventing the leakage of intracellular enzymes that signals cellular damage. patsnap.com

One study investigated the protective effects of piperazine ferulate in a model of amphotericin B-induced liver and kidney injury. patsnap.com The results confirmed that PF could protect against toxicity by disrupting oxidative stress and suppressing ROS-mediated mitochondrial apoptosis. patsnap.com While direct clinical trials on PF for common liver diseases like Nonalcoholic Fatty Liver Disease (NAFLD) are emerging, related research into novel piperazine derivatives has shown that these compounds can act as pan-PPARs agonists and exhibit significant anti-liver fibrosis effects in vivo, suggesting a promising avenue for future drug development. nih.gov

Table 5: Mentioned Chemical Compounds

Compound Name
Piperazine Ferulate
Ferulic Acid
Piperazine Hexahydrate
Irbesartan (B333)
Captopril
Gentamicin
Prednisone
Sodium Ferulate
Eucalyptol
Limonene
Pinene
Streptozotocin
Amphotericin B
Diammonium glycyrrhizinate

Cardiovascular Diseases (e.g., Hypertension, Atherosclerosis, Angina Pectoris, Stroke)

Piperazine ferulate has demonstrated potential benefits for cardiovascular health through various mechanisms. patsnap.com It exhibits vasodilatory effects, which can aid in lowering blood pressure. patsnap.com This is partly attributed to this compound's role in promoting the production of nitric oxide, a potent vasodilator. patsnap.com Additionally, its antioxidant and anti-inflammatory properties are crucial in protecting the vascular endothelium and preventing atherosclerosis. patsnap.com

In the context of hypertension , piperazine ferulate has been shown to exert an antihypertensive effect and improve endothelial function. cellmolbiol.org A study investigating its impact on spontaneously hypertensive rats revealed that piperazine ferulate treatment significantly improved impaired acetylcholine-induced aortic relaxation. cellmolbiol.org The mechanism appears to involve the activation of endothelial nitric oxide synthase (eNOS). cellmolbiol.org Research has also indicated that with increasing concentrations of piperazine ferulate, the expression of angiotensin-converting enzyme (ACE) is significantly reduced, while the expression of heme oxygenase-1 (HO-1) is increased. cellmolbiol.org

Regarding atherosclerosis , piperazine ferulate and its parent compound, this compound, have been studied for their potential to mitigate this condition. patsnap.comfrontiersin.org Atherosclerosis is closely linked to inflammation and thrombosis. ingentaconnect.com this compound derivatives have shown efficacy in treating coronary atherosclerotic heart disease by promoting blood circulation and improving vascular function. frontiersin.orgresearchgate.net The antioxidant properties of piperazine ferulate help in protecting the vascular endothelium, a key factor in preventing the development of atherosclerosis. patsnap.com

For angina pectoris , a common symptom of coronary heart disease, piperazine ferulate has been found to reduce the frequency of angina attacks and maintain cardiopulmonary function. ingentaconnect.com Clinical research suggests that piperazine ferulate can significantly decrease the frequency and duration of angina pectoris in elderly patients with coronary heart disease. ingentaconnect.com Another piperazine derivative, ranolazine, has also been approved for treating chronic stable angina pectoris. nih.gov

In relation to stroke , which can be ischemic or hemorrhagic, the anti-thrombotic properties of this compound and its derivatives are relevant. ingentaconnect.com By inhibiting platelet aggregation, these compounds may help in preventing ischemic stroke. ingentaconnect.com Furthermore, piperazine ferulate has been shown to moderate oxidative stress in patients with coronary heart disease, which is a contributing factor to cerebrovascular events. ingentaconnect.com

Table 1: Research Findings on Piperazine Ferulate in Cardiovascular Diseases
DiseaseModel/Study TypeKey FindingsReference(s)
Hypertension In vitro (HUVEC) & In vivo (rats)Exerts antihypertensive effect, improves endothelial function via eNOS activation. Reduces ACE expression and increases HO-1 expression. cellmolbiol.org
Atherosclerosis General ReviewProtects vascular endothelium through antioxidant and anti-inflammatory properties. patsnap.com
Angina Pectoris Clinical Research ReviewReduces frequency and duration of angina attacks in elderly patients with coronary heart disease. ingentaconnect.com
Stroke General ReviewPotential anti-thrombotic effects may help prevent ischemic stroke. Moderates oxidative stress. ingentaconnect.com

Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

The neuroprotective effects of piperazine ferulate are a significant area of research. patsnap.com These effects are linked to its ability to modulate neurotransmitter systems, particularly those involving GABA and glutamate (B1630785). patsnap.com Piperazine acts as a GABA receptor agonist, which helps in reducing neuronal excitability. patsnap.com Concurrently, this compound can inhibit the excessive release of glutamate. patsnap.com Furthermore, the antioxidant properties of this compound within the compound help mitigate oxidative stress, a common factor in many neurodegenerative diseases. patsnap.com

In the context of Alzheimer's disease , which is characterized by the accumulation of amyloid-β plaques and neurofibrillary tangles, research into this compound-piperazine derivatives has shown promise. nih.govnih.gov One such derivative, 13a, was found to exhibit significant anticholinesterase activity, antioxidant properties, and the ability to cross the blood-brain barrier. nih.gov It also demonstrated iron-chelating properties and inhibited Aβ aggregation. nih.gov In a mouse model of Alzheimer's disease, this derivative was effective in reversing memory impairment. nih.gov

For Parkinson's disease , another neurodegenerative disorder, derivatives of piperazine are being investigated as potential therapeutic agents. google.comnih.gov While direct studies on piperazine ferulate for Parkinson's are less common, the broader class of arylpiperazine derivatives is being explored for its potential in treating various neurological disorders, including Parkinson's. nih.gov

Table 2: Research Findings on Piperazine Ferulate in Neurodegenerative Disorders
DiseaseModel/Study TypeKey FindingsReference(s)
General Neuroprotection ReviewModulates GABA and glutamate systems, reduces neuronal excitability, mitigates oxidative stress. patsnap.com
Alzheimer's Disease In vitro & In vivo (mice)A this compound-piperazine derivative (13a) showed anticholinesterase activity, antioxidant effects, and reversed memory impairment. nih.gov
Parkinson's Disease ReviewArylpiperazine derivatives are being investigated as potential therapeutics. nih.gov

Inflammatory Conditions

Piperazine ferulate demonstrates significant anti-inflammatory effects by modulating the body's inflammatory response. patsnap.com It achieves this by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6). patsnap.comspandidos-publications.com Furthermore, it inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. patsnap.comresearchgate.net

Research has shown that piperazine ferulate can attenuate the inflammatory response in various cell types. For instance, in high glucose-treated mesangial cells, a model for diabetic kidney disease, piperazine ferulate decreased the levels of IL-6 and TNF-α and reduced the nuclear translocation of NF-κB p65. spandidos-publications.com It has also been found to inhibit the activation of the NLRP3 inflammasome, another important component of the inflammatory pathway. nih.govpatsnap.com These anti-inflammatory actions make it a promising candidate for treating various inflammatory conditions. patsnap.comlookchem.com

Table 3: Research Findings on Piperazine Ferulate in Inflammatory Conditions
Model/Study TypeKey FindingsReference(s)
General Review Inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and NF-κB activation. patsnap.com
In vitro (mesangial cells) Decreased levels of IL-6 and TNF-α, and reduced nuclear translocation of NF-κB p65 in high glucose conditions. spandidos-publications.com
In vitro & In vivo Inhibits the activation of the NLRP3 inflammasome. nih.govpatsnap.com

Diabetic Testicular Dysfunction

Diabetic testicular dysfunction is a significant complication of diabetes that affects male reproductive health. A recent study investigated the potential of piperazine ferulate in alleviating this condition in diabetic rats. nih.govresearchgate.net The study found that administration of piperazine ferulate significantly improved testicular function in these rats. nih.govresearchgate.net

The improvements were evidenced by normalized testicular histology, increased testosterone (B1683101) levels, and enhanced sperm quality. nih.govresearchgate.net Mechanistically, piperazine ferulate was found to reduce inflammatory cytokines, as well as COX2 and NF-κB expression. nih.govresearchgate.net It also elevated antioxidant levels and the expression of Nrf2/HO-1. nih.govresearchgate.net Furthermore, piperazine ferulate was shown to regulate key signaling pathways involved in testicular degeneration, such as the MAPK/ERK/JNK and TGF-β signaling pathways. nih.govresearchgate.net It suppressed the expression of certain genes and microRNAs implicated in the dysfunction while increasing the expression of genes related to testicular function. nih.gov

Table 4: Research Findings on Piperazine Ferulate in Diabetic Testicular Dysfunction
Model/Study TypeKey FindingsReference(s)
In vivo (diabetic rats) Normalized testicular histology, increased testosterone, and enhanced sperm quality. nih.govresearchgate.net
In vivo (diabetic rats) Reduced inflammatory markers (cytokines, COX2, NF-κB) and increased antioxidant levels (Nrf2/HO-1). nih.govresearchgate.net
In vivo (diabetic rats) Modulated MAPK/ERK/JNK and TGF-β signaling pathways. nih.govresearchgate.net

Future Directions and Translational Research in Piperazine Ferulate

Exploration of Novel Therapeutic Indications

While piperazine (B1678402) ferulate is primarily recognized for its anti-inflammatory and hepatoprotective properties, ongoing research is uncovering its potential in a wider range of conditions. patsnap.com Its established uses in treating liver disorders like hepatitis and cirrhosis are being expanded upon, with investigations into other inflammatory diseases. patsnap.com The compound's antioxidant properties, which help mitigate oxidative stress, are a key area of interest for these new applications. patsnap.compatsnap.com

The neuroprotective effects of piperazine ferulate are also a significant area of future research. patsnap.com By modulating neurotransmitter systems, particularly GABA and glutamate (B1630785), it shows promise in managing conditions such as anxiety and epilepsy. patsnap.com Furthermore, its vasodilatory and anti-inflammatory actions suggest potential benefits in preventing atherosclerosis and other cardiovascular diseases. patsnap.com The immunomodulatory effects of piperazine ferulate, which involve stimulating the activity of immune cells, could be harnessed for treating immune-related disorders and boosting defenses against infections. patsnap.com

Development of Advanced Drug Delivery Systems (e.g., Sustained-Release Formulations)

A critical aspect of optimizing the therapeutic potential of piperazine ferulate lies in the development of advanced drug delivery systems. The compound has a relatively short half-life, which can limit its efficacy. researchgate.net To address this, researchers are actively exploring sustained-release formulations.

One promising approach is the creation of sustained-release tablets. A patented formulation, for instance, utilizes a framework material like hypromellose, a diluent, a lubricant, and an adhesive to achieve a delayed release over 12 hours. google.com This not only improves patient compliance by reducing dosing frequency but also maintains a more stable therapeutic concentration in the body. google.com

Another innovative strategy involves the synthesis of cocrystals. A notable example is a dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide. researchgate.netacs.org This novel formulation has been shown to slow the dissolution rate of piperazine ferulate, effectively creating a sustained-release profile. researchgate.netresearchgate.net The cocrystal design reduces the hydrophilicity of piperazine ferulate, leading to lower solubility and a more prolonged release in various pH environments. researchgate.net These advancements in drug delivery are crucial for enhancing the clinical utility of piperazine ferulate. dataintelo.com

Combination Therapies (e.g., with ARBs, Metformin (B114582), Clopidogrel)

The potential of piperazine ferulate is further amplified when used in combination with other therapeutic agents. This approach aims to achieve synergistic effects and improve treatment outcomes for various conditions.

With Angiotensin Receptor Blockers (ARBs): In the context of diabetic nephropathy, combining piperazine ferulate with ARBs like irbesartan (B333) has shown significant promise. nih.govmedivizor.com Meta-analyses of randomized controlled trials have demonstrated that this combination therapy is more effective than ARB monotherapy in reducing key markers of kidney damage, including urinary albumin excretion rate, 24-hour proteinuria, and serum creatinine (B1669602) levels. researchgate.netnih.govresearchgate.net The renoprotective benefits appear to be particularly pronounced in the early stages of diabetic nephropathy. researchgate.netnih.gov The combination has been observed to improve renal microcirculation and blood glucose control. mims.com

With Metformin: The combination of piperazine with metformin, a first-line treatment for type 2 diabetes, has shown a significantly greater blood glucose-lowering effect compared to metformin alone in diabetic mice. mdpi.com This suggests a potential synergistic effect that could enhance glycemic control in diabetic patients.

With Clopidogrel (B1663587): For patients with unstable angina pectoris, combining piperazine ferulate with the antiplatelet agent clopidogrel has been shown to be effective. ingentaconnect.com This combination therapy can significantly reduce the frequency and duration of angina attacks. ingentaconnect.com It is important to note that co-administration of clopidogrel can increase the bioavailability of ferulic acid, a component of piperazine ferulate. nih.gov

Clinical Translation and Research Gaps

Despite the promising preclinical and clinical findings, several gaps remain in the research and clinical translation of piperazine ferulate. While its efficacy in combination with ARBs for diabetic nephropathy is supported by meta-analyses, many of the included studies have been noted for their poor quality. mims.com Therefore, there is a clear need for more high-quality, multicenter, large-sample, randomized, and double-blind controlled trials to provide more robust evidence. mims.com

Furthermore, while piperazine ferulate is used clinically for various kidney diseases, including chronic nephritis and nephrotic syndrome, its specific efficacy and mechanism of action when used alone for diabetic nephropathy are not yet fully understood. frontiersin.orgnih.gov Most existing studies have focused on its use in combination with other drugs. nih.gov

The exploration of its full therapeutic potential across various diseases is still in its early stages. patsnap.com Further research is needed to fully elucidate its mechanisms of action in different pathological contexts and to identify new therapeutic targets. Addressing these research gaps will be essential for the successful clinical translation and broader application of piperazine ferulate in the future.

Q & A

Q. What experimental models are validated for assessing PF's efficacy in diabetic nephropathy (DN) research?

PF's efficacy is commonly evaluated using streptozotocin (STZ)-induced diabetic mice, which exhibit renal oxidative stress and glomerular damage (e.g., increased glomerular interstitial expansion and sclerosis index). In vitro models include high-glucose-treated mesangial cells and glomerular endothelia to mimic hyperglycemia-induced injury . Renal histopathology (H&E and PAS staining) and functional biomarkers (e.g., 24-hour urinary protein) are critical endpoints .

Q. Which oxidative stress biomarkers are most sensitive for evaluating PF's renoprotective effects?

Key biomarkers include:

  • Superoxide dismutase (SOD) and catalase (CAT) : PF upregulates their activity to neutralize reactive oxygen species (ROS) .
  • Malondialdehyde (MDA) : PF reduces MDA levels, indicating decreased lipid peroxidation .
  • Glutathione peroxidase (GSH-Px) : Enhanced activity reflects improved antioxidant capacity . These parameters should be measured in renal tissue homogenates or serum using spectrophotometric assays .

Q. What is the evidence for PF's role in improving endothelial dysfunction in DN?

PF activates endothelial nitric oxide synthase (eNOS) , increasing nitric oxide (NO) bioavailability, which mitigates endothelial injury. Studies show PF reduces glomerular endothelial glycocalyx degradation and enhances tight junction integrity via AMPK signaling . eNOS activity can be quantified via Western blot or immunofluorescence in aortic or renal endothelial cells .

Advanced Research Questions

Q. How does PF regulate cross-talk between the NF-κB/NLRP3 and AMPK pathways in renal inflammation?

PF suppresses NF-κB/NLRP3 inflammasome activation , reducing IL-1β and IL-18 production in acute kidney injury (AKI) models . Concurrently, it activates AMPK , which inhibits NF-κB nuclear translocation. This dual mechanism is validated using siRNA knockdowns or pharmacological inhibitors (e.g., Compound C for AMPK) in murine AKI and DN models .

Q. What explains conflicting data on PF's efficacy when combined with angiotensin receptor blockers (ARBs)?

A meta-analysis (Li et al., 2020) identified variability in outcomes due to differences in:

  • Dosage : PF (120–300 mg/day) and ARBs (e.g., irbesartan 150–300 mg/day) .
  • Patient stratification : Baseline renal function (e.g., eGFR) influences response . Standardizing dosing protocols and stratifying patients by disease stage (e.g., microalbuminuria vs. overt nephropathy) are recommended .

Q. Can PF's cardioprotective effects be mechanistically linked to its nephroprotective actions?

Yes. PF attenuates cardiac ischemia-reperfusion injury by inhibiting NLRP3-mediated pyroptosis , a pathway also implicated in DN progression. Shared mechanisms include ROS suppression and mitochondrial protection, demonstrated via cross-organ transcriptomic analysis in rat models .

Q. How does PF modulate TGF-β1 signaling in renal fibrosis, and what are the methodological pitfalls in studying this?

PF downregulates TGF-β1-induced Smad2/3 phosphorylation and extracellular matrix (ECM) deposition (e.g., collagen IV) in mesangial cells. Pitfalls include:

  • Cell-specific responses : Fibroblasts vs. podocytes may show divergent TGF-β1 sensitivity .
  • Time-dependent effects : Chronic PF exposure (>48 hours) is required to observe ECM reduction . Use luciferase reporters (e.g., Smad-binding element) and qPCR for fibrosis-related genes (e.g., CTGF) .

Methodological Considerations

Q. What pharmacokinetic parameters should be prioritized in PF preclinical studies?

  • Bioavailability : PF’s solubility limits require formulation optimization (e.g., nanoemulsions) .
  • Tissue distribution : Renal accumulation studies using HPLC-MS in diabetic rodents .
  • Metabolites : Monitor ferulic acid derivatives, which contribute to antioxidant activity .

Q. How can researchers address PF's off-target effects in mechanistic studies?

  • Selective pathway inhibitors : Use dorsomorphin (AMPK inhibitor) or BAY 11-7082 (NF-κB inhibitor) to isolate PF’s primary targets .
  • CRISPR/Cas9 knockouts : Validate NLRP3 or eNOS deletion in cell lines .

Q. What are the limitations of current clinical evidence for PF, and how can they be resolved?

  • Small sample sizes : Only 16 RCTs (n=1,580) are available; multi-center trials are needed .
  • Biomarker specificity : MDA and SOD lack organ specificity. Pair with renal-specific markers (e.g., KIM-1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.